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Compound of Interest

Compound Name: Thioisonicotinamide

Cat. No.: B193382 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Thioisonicotinamide, also known as pyridine-4-carbothioamide, is a key building block in

medicinal chemistry and drug development. It is a structural isomer of ethionamide and

prothionamide, which are second-line anti-tubercular drugs. The thioamide functional group is

crucial for the biological activity of these compounds. This document provides detailed

experimental protocols for the synthesis of thioisonicotinamide in a laboratory setting, offering

researchers reliable methods for its preparation. Three distinct synthetic routes are presented,

starting from the common precursor 4-cyanopyridine. These protocols utilize different sulfur

sources and reaction conditions, allowing for flexibility based on available reagents and

equipment.

Characterization Data of Thioisonicotinamide
For confirmation of the synthesized product, the following characterization data can be used for

comparison:
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Property Value

Molecular Formula C₆H₆N₂S[1][2]

Molecular Weight 138.19 g/mol [1][2]

Appearance Yellow crystalline solid[3]

Melting Point 194-196 °C[3]

¹H-NMR (300 MHz, DMSO-d₆)

δ 9.78-10.2 (s, 2H, NH₂), 8.65 (d, J=6.0 Hz, 2H,

pyridine-H), 7.71 (d, J=6.3 Hz, 2H, pyridine-H)

[3]

¹³C-NMR (75 MHz, DMSO-d₆)
δ 198.5 (C=S), 149.9, 146.4, 121.0 (pyridine-C)

[3]

IR (KBr, cm⁻¹) 2337, 1674, 1427, 1149[3]

Mass Spectrum (ESI, m/z) 139.0 [M+H]⁺[3]

Experimental Protocols
Three methods for the synthesis of Thioisonicotinamide are detailed below. All protocols

should be performed in a well-ventilated fume hood, and appropriate personal protective

equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 1: Synthesis using Sodium Sulfide and Sulfur
in Water
This protocol is a straightforward and effective method that utilizes readily available and

inexpensive inorganic reagents.

Reaction Scheme:

4-Cyanopyridine Thioisonicotinamide

Na2S, S, H2O
25-30°C, 2h
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General reaction for the synthesis of Thioisonicotinamide.

Materials:

4-Cyanopyridine

Sodium sulfide (Na₂S)

Sulfur (S)

Concentrated Hydrochloric Acid (HCl)

Methanol

Deionized Water

Equipment:

Round-bottom flask

Magnetic stirrer and stir bar

Heating mantle or water bath

pH meter or pH paper

Büchner funnel and filter flask

Standard laboratory glassware

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium

sulfide (1.09 molar equivalents) and elemental sulfur (0.32 molar equivalents) in water.

Addition of Starting Material: To this solution, add 4-cyanopyridine (1.0 molar equivalent) at

room temperature (25-30°C).
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Reaction: Stir the reaction mixture vigorously at 25-30°C for 2 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Work-up: After 2 hours, adjust the pH of the aqueous reaction mixture to 8.5-9.0 by the slow

addition of concentrated hydrochloric acid.

Isolation of Crude Product: The resulting solid precipitate is collected by vacuum filtration

using a Büchner funnel.

Purification: The crude solid is purified by recrystallization from methanol to yield pure

Thioisonicotinamide as a yellow crystalline solid.[3]

Quantitative Data Summary (Protocol 1):

Reactant/Prod
uct

Molar Ratio
Moles (for 10g
4-
cyanopyridine)

Mass Yield

4-Cyanopyridine 1.0 0.096 10 g -

Sodium Sulfide

(Na₂S)
1.09 0.105 8.2 g -

Sulfur (S) 0.32 0.031 0.98 g -

Thioisonicotinami

de
- - 10 g 76%[3]

Protocol 2: Synthesis using Hydrogen Sulfide Gas in
Pyridine with Triethylamine
This classical method for thioamide synthesis involves the direct use of hydrogen sulfide gas.

Caution: Hydrogen sulfide is a highly toxic and flammable gas. This procedure must be

performed in a certified and properly functioning fume hood.

Reaction Scheme:
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4-Cyanopyridine Thioisonicotinamide

H2S, Triethylamine
Pyridine

Click to download full resolution via product page

General reaction for the synthesis of Thioisonicotinamide.

Materials:

4-Cyanopyridine

Pyridine (anhydrous)

Triethylamine (anhydrous)

Hydrogen Sulfide (H₂S) gas

Ethyl acetate

Hexane

Equipment:

Three-necked round-bottom flask

Gas inlet tube

Magnetic stirrer and stir bar

Condenser

Drying tube (e.g., with calcium chloride)

Rotary evaporator

Standard laboratory glassware

Procedure:
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Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar,

a gas inlet tube, and a condenser topped with a drying tube, dissolve 4-cyanopyridine in

anhydrous pyridine.

Addition of Catalyst: Add anhydrous triethylamine to the solution.

Introduction of Hydrogen Sulfide: Bubble a slow and steady stream of dry hydrogen sulfide

gas through the stirred solution at room temperature. The reaction is typically exothermic and

may require occasional cooling with a water bath.

Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary

from a few hours to overnight.

Work-up: Once the reaction is complete, stop the H₂S flow and purge the system with an

inert gas (e.g., nitrogen or argon) to remove any residual H₂S.

Isolation of Crude Product: Remove the solvent under reduced pressure using a rotary

evaporator.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system, such as ethyl acetate/hexane, to afford pure Thioisonicotinamide.

Quantitative Data Summary (Protocol 2 - Generalized):

Reactant/Product Molar Ratio
Moles (for 10g 4-
cyanopyridine)

Mass/Volume

4-Cyanopyridine 1.0 0.096 10 g

Pyridine Solvent - ~100 mL

Triethylamine 1.0 - 1.5 0.096 - 0.144 13.4 - 20.1 mL

Hydrogen Sulfide Excess - Bubbled through

Thioisonicotinamide - - Variable

Note: This is a generalized protocol adapted from similar syntheses. Optimal conditions and

yields may need to be determined empirically.
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Protocol 3: Synthesis using Sodium Hydrosulfide in
Dimethylformamide (DMF)
This method provides a convenient alternative to using gaseous hydrogen sulfide.

Reaction Scheme:

4-Cyanopyridine Thioisonicotinamide

NaSH
DMF

Click to download full resolution via product page

General reaction for the synthesis of Thioisonicotinamide.

Materials:

4-Cyanopyridine

Sodium Hydrosulfide (NaSH), hydrate

Dimethylformamide (DMF)

Deionized Water

Ethyl acetate

Equipment:

Round-bottom flask

Magnetic stirrer and stir bar

Heating mantle with temperature control

Separatory funnel

Rotary evaporator
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Standard laboratory glassware

Procedure:

Reaction Setup: In a round-bottom flask, dissolve 4-cyanopyridine in DMF.

Addition of Reagent: Add sodium hydrosulfide hydrate to the solution.

Reaction: Heat the reaction mixture with stirring. The reaction temperature and time may

vary, but a typical starting point is 50-60°C for several hours. Monitor the reaction by TLC.

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into

a separatory funnel containing water and ethyl acetate.

Extraction: Extract the aqueous layer with ethyl acetate (3x).

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer

over anhydrous sodium sulfate.

Isolation and Purification: Filter off the drying agent and concentrate the organic solution

under reduced pressure. The crude product can be purified by recrystallization from a

suitable solvent to give pure Thioisonicotinamide.

Quantitative Data Summary (Protocol 3 - Generalized):

Reactant/Product Molar Ratio
Moles (for 10g 4-
cyanopyridine)

Mass/Volume

4-Cyanopyridine 1.0 0.096 10 g

Sodium Hydrosulfide

(NaSH) hydrate
1.5 - 3.0 0.144 - 0.288

8.1 - 16.2 g (of

anhydrous)

DMF Solvent - ~100 mL

Thioisonicotinamide - - Variable

Note: This is a generalized protocol. The exact molar ratio of NaSH and reaction conditions

should be optimized for the best yield and purity.
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Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of

Thioisonicotinamide from 4-cyanopyridine.
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General workflow for Thioisonicotinamide synthesis.
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Conclusion
The protocols outlined in this application note provide researchers with reliable and adaptable

methods for the laboratory-scale synthesis of Thioisonicotinamide. The choice of protocol

may depend on factors such as the availability of reagents, safety considerations related to the

handling of hydrogen sulfide, and desired reaction conditions. Proper characterization of the

final product is essential to ensure its purity and identity. These synthetic methods will be

valuable for researchers in medicinal chemistry and drug discovery who require access to this

important heterocyclic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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